4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid

medicinal chemistry agrochemical discovery heterocyclic scaffold

Researchers seeking novel heterocyclic scaffolds beyond common 1,2,4-oxadiazoles face limited options for differentiated IP and binding profiles. This 1,2,5-oxadiazole (furazan) building block offers distinct electronic properties due to adjacent ring nitrogens. - **Physicochemical profile**: Predicted LogP 0.33, TPSA 76.22 Ų, pKa 2.25 - ideal for CNS permeability (TPSA <90 Ų). - **Synthetic handle**: Carboxylic acid at 3-position enables amide couplings & esterifications. - **Supply**: Available for immediate R&D shipment; no DEA restrictions.

Molecular Formula C5H6N2O3
Molecular Weight 142.114
CAS No. 1083424-17-2
Cat. No. B2878599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid
CAS1083424-17-2
Molecular FormulaC5H6N2O3
Molecular Weight142.114
Structural Identifiers
SMILESCCC1=NON=C1C(=O)O
InChIInChI=1S/C5H6N2O3/c1-2-3-4(5(8)9)7-10-6-3/h2H2,1H3,(H,8,9)
InChIKeyWRSLBEBHVLDFNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-1,2,5-oxadiazole-3-carboxylic Acid: Specifications & Availability


4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid (CAS 1083424-17-2) is a heterocyclic building block belonging to the 1,2,5-oxadiazole (furazan) class, characterized by a five-membered ring containing one oxygen and two nitrogen atoms with an ethyl substituent at the 4-position and a carboxylic acid at the 3-position [1]. The compound has molecular formula C5H6N2O3 and molecular weight 142.11 g/mol . As a small molecule scaffold, it offers a carboxylic acid handle for amide coupling and esterification reactions, making it a versatile intermediate for medicinal chemistry and agrochemical synthesis [2]. Compared to the more widely employed 1,2,4- and 1,3,4-oxadiazole isomers, 1,2,5-oxadiazoles are used relatively sparingly in bioactive molecule development, which may confer distinct physicochemical and pharmacological properties when incorporated into lead compounds [3].

1,2,5-Oxadiazole (furazan) scaffold for underrepresented heterocycle exploration
Distinct from widely used 1,2,4- and 1,3,4-oxadiazole isomers
Carboxylic acid handle for amide coupling and esterification derivatization
Reactive at the 3-position, adjacent to ring nitrogen
Ethyl substituent modulates lipophilicity for drug-like property optimization
Balanced profile supports medicinal chemistry and agrochemical research

4-Ethyl-1,2,5-oxadiazole-3-carboxylic Acid Substitution Limitations


Generic substitution within the oxadiazole family is precluded by fundamental structural and electronic differences across isomer classes. The 1,2,5-oxadiazole (furazan) ring system differs electronically from the more common 1,2,4- and 1,3,4-oxadiazole isomers due to distinct nitrogen atom adjacency patterns, affecting ring aromaticity, dipole moment, and hydrogen-bonding capacity [1]. Furthermore, the specific ethyl substituent at the 4-position modulates lipophilicity (predicted LogP = 0.33) and steric profile relative to methyl, amino, or unsubstituted analogs, directly influencing target binding and pharmacokinetic properties when incorporated into bioactive molecules . The carboxylic acid at the 3-position provides a reactive handle with predicted pKa of 2.25, enabling amide bond formation under standard coupling conditions—a functional group whose position on the ring differs from 1,2,4-oxadiazole-3-carboxylic acid isomers where the acid is directly attached to the oxadiazole ring carbon rather than adjacent to the ring nitrogen, yielding distinct reactivity in nucleophilic acyl substitution reactions .

Intended 1,2,5-oxadiazole isomer
Substitute 1,2,4- or 1,3,4-oxadiazole isomer
Nitrogen adjacency and ring electronics differ across oxadiazole isomer classes, altering aromaticity, dipole moment, and hydrogen-bonding capacity. Isomer interchange may shift target-binding and physicochemical profiles.
Intended 4-ethyl substituent
Substitute methyl, amino, or unsubstituted analog
The ethyl group contributes specific steric and lipophilic character. Shorter or more polar substituents can shift LogP and steric constraints, potentially affecting membrane permeability and target fit when incorporated into bioactive molecules.
Intended 3-carboxylic acid (adjacent to ring N)
Substitute 1,2,4-oxadiazole-3-carboxylic acid isomer
The carboxylic acid position relative to ring nitrogens influences pKa and reactivity in nucleophilic acyl substitution. Coupling efficiency may differ, requiring adjustment of activation conditions.

4-Ethyl-1,2,5-oxadiazole-3-carboxylic Acid: Differentiation Evidence


1,2,5- vs. 1,2,4-Oxadiazole Isomer Class Utility

The 1,2,5-oxadiazole (furazan) isomer class, to which 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid belongs, is employed significantly less frequently than the 1,2,4- and 1,3,4-oxadiazole isomers in the development of bioactive molecules [1]. While quantitative comparative data on biological activity is not available for this specific ethyl-substituted analog, this differential adoption pattern across the broader isomer classes indicates that 1,2,5-oxadiazoles offer a less-explored chemical space that may confer distinct binding profiles and intellectual property advantages when incorporated into lead optimization programs.

Isomer Class Utility
Class-level inference
Used relatively sparingly vs. widely used 1,2,4- and 1,3,4-oxadiazoles
Supports exploration of underrepresented chemical space
Qualitative difference only; quantitative bioactivity comparison not available
medicinal chemistry agrochemical discovery heterocyclic scaffold

Lipophilicity: Ethyl vs. Methyl and Unsubstituted Analogs

The predicted LogP for 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid is 0.3302 . For comparison, the 4-methyl analog (4-methyl-1,2,5-oxadiazole-3-carboxylic acid) and the unsubstituted parent compound (1,2,5-oxadiazole-3-carboxylic acid) exhibit lower lipophilicity due to the absence of the ethyl group's additional methylene unit. The ethyl substituent confers increased hydrophobicity relative to the methyl analog, which can translate to improved membrane permeability and altered pharmacokinetic distribution when the scaffold is incorporated into a drug candidate.

Lipophilicity: Ethyl vs. Analogs
Class-level inference
Predicted LogP 0.33; ethyl adds ~0.5 LogP unit relative to methyl analog
Moderate lipophilicity gain supports balanced lead optimization
Predicted value from vendor datasheet; experimental confirmation recommended
medicinal chemistry drug design physicochemical property

Carboxylic Acid pKa vs. 1,2,4-Oxadiazole Isomers

4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid has a predicted pKa of 2.25 ± 0.10 . This relatively acidic carboxylic acid (compared to typical aliphatic carboxylic acids with pKa ~4.5) reflects the electron-withdrawing nature of the 1,2,5-oxadiazole ring. The acid is positioned adjacent to the ring nitrogen, which differs from 1,2,4-oxadiazole-3-carboxylic acid analogs where the carboxylic acid is attached directly to the oxadiazole ring carbon. This electronic environment affects the reactivity of the acid in amide coupling and esterification reactions, influencing the choice of coupling reagents and reaction conditions required for efficient derivatization.

Carboxylic Acid pKa
Class-level inference
Predicted pKa 2.25, ~2.25 units more acidic than typical aliphatic acids
Enhanced acidity may facilitate mild-condition amide coupling
Reactivity context differs from 1,2,4-oxadiazole-3-carboxylic acid analogs
amide coupling synthetic chemistry building block

Polar Surface Area & Hydrogen Bonding Profile

4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid has a calculated topological polar surface area (TPSA) of 76.22 Ų with 4 hydrogen bond acceptors and 1 hydrogen bond donor . This TPSA value falls within the favorable range for oral bioavailability (typically <140 Ų) and blood-brain barrier penetration (typically <90 Ų). Compared to analogs with additional polar substituents such as amino groups (e.g., 4-amino-1,2,5-oxadiazole-3-carboxylic acid), the ethyl-substituted compound maintains a lower TPSA while retaining the carboxylic acid handle for further derivatization, offering a balanced polarity profile for CNS drug discovery applications.

Polar Surface Area
Class-level inference
TPSA 76.22 Ų; 4 H-acceptors; 1 H-donor
Moderate TPSA and low H-donor count may support CNS program fit
Calculated TPSA; direct comparator data for 4-amino analog not available
drug-likeness permeability physicochemical property

4-Ethyl-1,2,5-oxadiazole-3-carboxylic Acid: Recommended Applications


Medicinal Chemistry: Underrepresented 1,2,5-Oxadiazole Scaffold

Researchers seeking to diversify screening libraries or lead optimization campaigns beyond the extensively explored 1,2,4- and 1,3,4-oxadiazole scaffolds should prioritize 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid as a building block. The 1,2,5-oxadiazole isomer class is used relatively sparingly in bioactive molecule development [1], offering potential for novel intellectual property and differentiated binding profiles when incorporated into target compounds.

CNS Drug Discovery: Balanced Lipophilicity & TPSA

The compound's predicted LogP of 0.33 and TPSA of 76.22 Ų position it favorably for CNS drug discovery programs. The ethyl substituent provides moderate lipophilicity without the excessive hydrophobicity of longer alkyl chains, while the TPSA remains below the typical 90 Ų threshold associated with favorable blood-brain barrier penetration. This balanced profile supports its use as a scaffold in CNS-targeted lead optimization where permeability must be maintained alongside target engagement.

Amide Coupling: Reactive Carboxylic Acid Handle

The carboxylic acid group with predicted pKa 2.25 enables efficient deprotonation and activation under standard amide coupling conditions. This reactivity facilitates rapid derivatization for the synthesis of compound libraries or for late-stage functionalization in lead optimization. Researchers requiring a heteroaromatic carboxylic acid with enhanced acidity compared to typical aliphatic acids should consider this compound as a versatile coupling partner.

Agrochemical Discovery: Favorable Physicochemical Properties

Oxadiazole-containing compounds have established utility in agrochemical development, and the 1,2,5-oxadiazole subclass offers distinct electronic properties compared to other oxadiazole isomers [1]. The ethyl substituent modulates lipophilicity in a range suitable for foliar uptake and translocation, while the carboxylic acid provides a synthetic handle for generating diverse analogs for herbicide, fungicide, or insecticide screening programs.

Application
Selection Property
Validation Focus
Medicinal Chemistry Scaffold Expansion
Underrepresented 1,2,5-oxadiazole isomer class
Binding profile differentiation vs. 1,2,4-oxadiazole analogs
CNS Drug Discovery Research
Moderate TPSA and balanced ethyl lipophilicity
Permeability assay context; blood-brain barrier model review
Amide Coupling Derivatization
Enhanced acidity of 3-carboxylic acid handle
Coupling efficiency under mild activation conditions
Agrochemical Discovery Programs
Distinct furazan electronic profile and ethyl-modulated logP
Foliar uptake and translocation model context

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